7-Brom-2-methyl-1H-Inden

Übersicht

Beschreibung

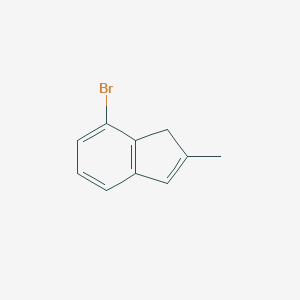

7-Bromo-2-methyl-1H-indene is an organic compound with the molecular formula C10H9Br It is a derivative of indene, featuring a bromine atom at the 7th position and a methyl group at the 2nd position of the indene ring

Synthetic Routes and Reaction Conditions:

From 4-Bromo-6-chloro-2-methylindan-1-one:

Industrial Production Methods:

- Industrial production methods for 7-Bromo-2-methyl-1H-indene are not well-documented in the public domain. the laboratory synthesis methods can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Types of Reactions:

-

Substitution Reactions:

- 7-Bromo-2-methyl-1H-indene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

- Common reagents: Sodium methoxide, potassium tert-butoxide.

-

Oxidation Reactions:

- The compound can be oxidized to form corresponding ketones or carboxylic acids.

- Common reagents: Potassium permanganate, chromium trioxide.

-

Reduction Reactions:

- Reduction of the bromine atom can yield 2-methyl-1H-indene.

- Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted indenes.

- Oxidation reactions yield ketones or carboxylic acids.

- Reduction reactions yield 2-methyl-1H-indene.

Chemistry:

- Used as a reactant in the synthesis of ansa-zirconocenes containing bis(2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed reactions .

Biology and Medicine:

- Potential applications in the development of pharmaceuticals due to its indene structure, which is a common motif in bioactive compounds.

Industry:

- Used in the synthesis of organic materials and intermediates for various industrial applications.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

7-Brom-2-methyl-1H-Inden wird als Reaktant oder Reagenz in der organischen Synthese verwendet . Es kann verwendet werden, um eine Vielzahl komplexer organischer Verbindungen zu erzeugen, was zur Entwicklung neuer Materialien und Arzneimittel beiträgt .

Medizinische Chemie

Im Bereich der medizinischen Chemie kann this compound als Baustein für die Synthese verschiedener bioaktiver Verbindungen verwendet werden. Diese Verbindungen können auf ihre möglichen therapeutischen Wirkungen weiter untersucht werden.

Synthese von Ansa-Zirkonocenen

Diese Verbindung wird bei der Synthese einer breiten Palette von Ansa-Zirkonocenen verwendet, die Bis(2-methyl-4-arylindenyl)dimethylsilan-Liganden über eine palladiumkatalysierte Reaktion enthalten . Diese Zirkonocene sind wichtig im Bereich der metallorganischen Chemie und können als Katalysatoren in verschiedenen chemischen Reaktionen verwendet werden .

Materialwissenschaft

In der Materialwissenschaft könnte this compound möglicherweise bei der Synthese neuer Materialien mit einzigartigen Eigenschaften verwendet werden . Weitere Forschung ist jedoch in diesem Bereich erforderlich .

Sicherheits- und Handhabungshinweise

Obwohl keine direkte Anwendung, ist es wichtig zu beachten, dass this compound als Gefahrstoff eingestuft ist . In jeder Forschungsumgebung sollten geeignete Sicherheitsmaßnahmen beim Umgang mit dieser Verbindung getroffen werden

Wirkmechanismus

Target of Action

It is known to be a reactant/reagent used in the synthesis of a broad range of ansa-zirconocenes .

Mode of Action

It is used as a reactant in the synthesis of ansa-zirconocenes containing bis (2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed reaction .

Action Environment

Biochemische Analyse

Biochemical Properties

It is known to participate in palladium-catalyzed reactions, suggesting that it may interact with palladium-containing enzymes or proteins

Molecular Mechanism

It is known to participate in palladium-catalyzed reactions, suggesting that it may bind to palladium-containing biomolecules and influence their activity

Vergleich Mit ähnlichen Verbindungen

- 7-Bromo-1H-indene

- 2-Methyl-1H-indene

- 4-Bromo-2-methyl-1-indanone

Uniqueness:

- The presence of both a bromine atom and a methyl group on the indene ring makes 7-Bromo-2-methyl-1H-indene unique. This combination allows for a diverse range of chemical reactions and applications that are not possible with other similar compounds.

Biologische Aktivität

7-Bromo-2-methyl-1H-indene is a bicyclic organic compound characterized by a bromine atom at the 7th position and a methyl group at the 2nd position of the indene structure. This unique configuration suggests potential biological activities, particularly in medicinal chemistry, where it has been identified as a precursor for synthesizing compounds with therapeutic applications, including retinoic acid receptor agonists.

Chemical Structure and Properties

The molecular formula of 7-Bromo-2-methyl-1H-indene is C10H9Br. Its structure features a benzene ring fused to a cyclopropane ring, which introduces some strain due to the three-membered ring. The bromine atom's electron-withdrawing nature and the presence of the methyl group significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 209.08 g/mol |

| Boiling Point | >200°C |

| Physical State | Colorless to light yellow liquid |

| Lipophilicity | Moderate |

Synthesis

The synthesis of 7-Bromo-2-methyl-1H-indene can be achieved through various methods, with one common route being:

This reaction highlights the compound's potential for further functionalization, particularly in creating derivatives with enhanced biological activity.

Biological Activity

Research on the biological activity of 7-Bromo-2-methyl-1H-indene is limited but suggests several promising avenues:

Retinoic Acid Receptor Agonists

Studies indicate that derivatives of 7-Bromo-2-methyl-1H-indene can act as agonists for retinoic acid receptors (RARs), which are crucial in regulating gene expression involved in cell differentiation and proliferation. These compounds have demonstrated moderate binding activity and antiproliferative effects in cell assays, suggesting their potential role in cancer therapy .

Antiviral Activity

Recent molecular docking studies have indicated that compounds related to 7-Bromo-2-methyl-1H-indene may inhibit viral replication mechanisms. For instance, docking analyses revealed that certain derivatives could effectively bind to viral proteins associated with Coxsackievirus, showcasing their potential as antiviral agents .

Case Studies

- Cancer Therapeutics : A study evaluated the antiproliferative effects of various derivatives synthesized from 7-Bromo-2-methyl-1H-indene on cancer cell lines. The results indicated significant inhibition of cell growth, with some compounds exhibiting IC50 values in the low micromolar range.

- Antiviral Screening : In silico pharmacokinetic analyses conducted on synthesized derivatives showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Compounds were predicted to have high oral bioavailability and moderate intestinal absorption, making them suitable candidates for drug development .

Eigenschaften

IUPAC Name |

7-bromo-2-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSMHHJBFNVCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478926 | |

| Record name | 7-Bromo-2-methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880652-93-7 | |

| Record name | 7-Bromo-2-methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.